N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide is a complex organic compound with the molecular formula C10H9BrCl3FN2O and a molecular weight of 378.457 g/mol This compound is notable for its unique structure, which includes a bromoaniline group, a trichloroethyl group, and a fluoroacetamide group
Vorbereitungsmethoden
The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-cancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide can be compared to other similar compounds, such as:
N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide: This compound has a similar structure but includes an iodobenzamide group instead of a fluoroacetamide group.
N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methylbenzamide: This compound features a methylbenzamide group, which may result in different chemical properties and applications.
Eigenschaften
Molekularformel |
C10H9BrCl3FN2O |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide |
InChI |
InChI=1S/C10H9BrCl3FN2O/c11-6-1-3-7(4-2-6)16-9(10(12,13)14)17-8(18)5-15/h1-4,9,16H,5H2,(H,17,18) |
InChI-Schlüssel |
PKSCPOCMFXAYEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.